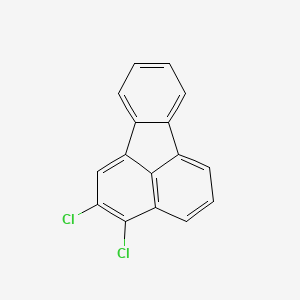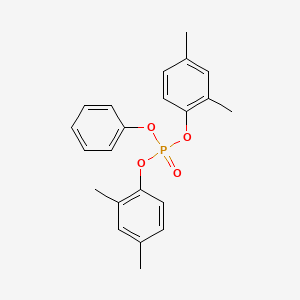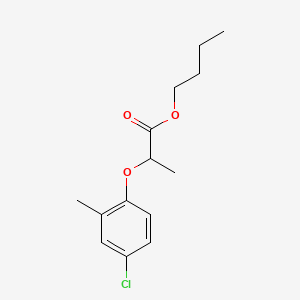![molecular formula C9H6ClN2O2Rh B13774609 (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is a coordination compound featuring a rhodium center coordinated to a 1H-pyrrolo[2,3-b]pyridine ligand, two carbonyl groups, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium typically involves the reaction of rhodium trichloride with 1H-pyrrolo[2,3-b]pyridine in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent oxidation. The reaction conditions usually include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of rhodium and carbon monoxide, which are both hazardous materials.
Chemical Reactions Analysis
Types of Reactions
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The rhodium center can participate in oxidative addition reactions, which are crucial in catalytic cycles.
Reductive Elimination: This compound can also undergo reductive elimination, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation of the rhodium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated rhodium complexes, while oxidative addition reactions can produce higher oxidation state rhodium species.
Scientific Research Applications
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium has several scientific research applications:
Mechanism of Action
The mechanism of action of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium involves coordination to target molecules through its rhodium center. In catalysis, the rhodium center facilitates various bond-forming and bond-breaking processes. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)iridium: Similar in structure but with iridium instead of rhodium.
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)platinum: Platinum analog with similar coordination environment.
Uniqueness
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is unique due to the specific electronic properties of rhodium, which make it particularly effective in catalytic applications. Its ability to undergo oxidative addition and reductive elimination reactions efficiently sets it apart from its iridium and platinum analogs .
Properties
Molecular Formula |
C9H6ClN2O2Rh |
|---|---|
Molecular Weight |
312.51 g/mol |
InChI |
InChI=1S/C7H6N2.2CO.ClH.Rh/c1-2-6-3-5-9-7(6)8-4-1;2*1-2;;/h1-5H,(H,8,9);;;1H;/q;2*-1;;+3/p-1 |
InChI Key |
DTEHUEUOLFNAAQ-UHFFFAOYSA-M |
Canonical SMILES |
[C-]=O.[C-]=O.C1=CC2=C(NC=C2)N=C1.Cl[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
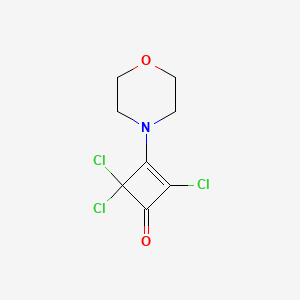
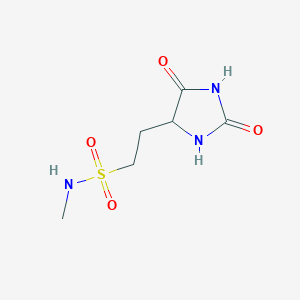
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

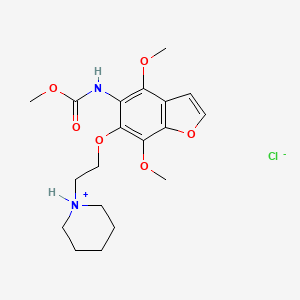
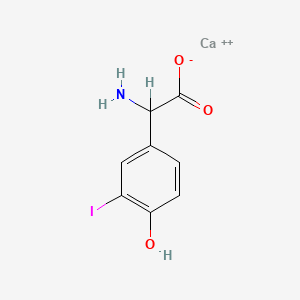
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
